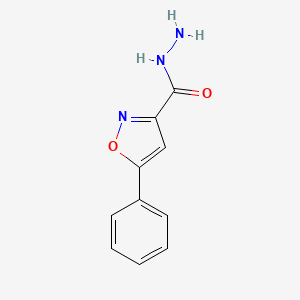

5-Phenylisoxazole-3-carbohydrazide

Description

The exact mass of the compound 5-Phenylisoxazole-3-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenylisoxazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylisoxazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429428 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90946-22-8 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phenylisoxazole-3-carbohydrazide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Phenylisoxazole-3-carbohydrazide

Introduction

5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl group attached to an isoxazole ring with a hydrazide functional group, serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1] This versatility makes it a valuable intermediate in the creation of novel therapeutic agents, with research demonstrating its role in developing compounds with potential antitubercular, enzyme inhibitory, and other biological activities.[2][3][4] This guide provides a detailed, scientifically-grounded overview of the primary synthesis pathway for this key intermediate, intended for researchers and professionals in organic synthesis and drug discovery.

Core Synthesis Strategy: A Three-Step Approach

The most established and reliable synthesis of 5-Phenylisoxazole-3-carbohydrazide is a three-step sequence commencing from readily available starting materials. The pathway involves an initial Claisen condensation, followed by a cyclization to form the core isoxazole ring, and concludes with a hydrazinolysis to furnish the target molecule.

Caption: Overall workflow for the synthesis of 5-Phenylisoxazole-3-carbohydrazide.

Part 1: Synthesis of the Key Intermediate: Ethyl 5-Phenylisoxazole-3-carboxylate

This initial phase focuses on constructing the stable 5-phenylisoxazole-3-carboxylate core.

Step 1: Claisen Condensation of Acetophenone and Diethyl Oxalate

Causality and Mechanism: This reaction is a classic base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt) serves as a strong base, abstracting an acidic α-proton from acetophenone. The resulting enolate ion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-diketone intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. The choice of sodium ethoxide as the base is strategic; it matches the ester's alcohol portion, preventing transesterification side reactions.

Experimental Protocol:

-

To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol or using a commercial solution) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen), add acetophenone dropwise.

-

After the addition of acetophenone, add diethyl oxalate dropwise, ensuring the temperature is maintained between 0 °C and room temperature.[3]

-

Allow the reaction mixture to stir for 2-4 hours at room temperature.[3]

-

Upon completion (monitored by TLC), the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

-

The solid intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is collected by filtration, washed with cold water, and dried. It can be used in the next step without further purification.

Step 2: Cyclocondensation with Hydroxylamine Hydrochloride

Causality and Mechanism: The formation of the isoxazole ring is achieved through a cyclocondensation reaction between the diketo intermediate and hydroxylamine.[3] Hydroxylamine hydrochloride (NH₂OH·HCl) provides the hydroxylamine nucleophile. The reaction proceeds via the formation of an oxime with one of the ketone groups, followed by an intramolecular cyclization where the hydroxyl group attacks the remaining carbonyl. A final dehydration step results in the formation of the stable, aromatic 5-phenylisoxazole ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for cyclization and dehydration.

Experimental Protocol:

-

Suspend the ethyl 2,4-dioxo-4-phenylbutanoate intermediate from Step 1 in absolute ethanol.

-

Add hydroxylamine hydrochloride to the suspension.

-

Heat the mixture to reflux and maintain for approximately 6 hours.[3]

-

Monitor the reaction's progress using TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry. The crude ethyl 5-phenylisoxazole-3-carboxylate can be recrystallized from ethanol to yield a purified product.

Part 2: Final Conversion to 5-Phenylisoxazole-3-carbohydrazide

Step 3: Hydrazinolysis of Ethyl 5-Phenylisoxazole-3-carboxylate

Causality and Mechanism: This final step is a nucleophilic acyl substitution. Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ethyl ester intermediate.[5] The tetrahedral intermediate formed then collapses, expelling the ethoxide as a leaving group. The reaction is typically performed in a protic solvent like ethanol under reflux, which facilitates the reaction and helps dissolve the ester.[6] This is a highly efficient and standard method for converting esters to their corresponding hydrazides.[7]

Experimental Protocol:

-

Dissolve the purified ethyl 5-phenylisoxazole-3-carboxylate from Part 1 in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the ester spot has disappeared.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid 5-Phenylisoxazole-3-carbohydrazide by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the final product under vacuum.

Product Characterization Data

The synthesized 5-Phenylisoxazole-3-carbohydrazide should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 148-154 °C | [1] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

Conclusion

The synthesis of 5-Phenylisoxazole-3-carbohydrazide is reliably achieved through a robust three-step pathway involving Claisen condensation, cyclization, and hydrazinolysis. Each step is mechanistically well-understood and utilizes standard laboratory techniques and reagents, making the process accessible and reproducible. The resulting carbohydrazide is a critical building block, enabling extensive derivatization for the exploration of new chemical entities in drug discovery and development.

References

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. Available at: [Link]

-

Singh, P., et al. (2022). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. Available at: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules. Available at: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

biological activity of 5-Phenylisoxazole-3-carbohydrazide

An In-Depth Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] When functionalized with a phenyl group at the 5-position and a carbohydrazide moiety at the 3-position, the resulting compound, 5-Phenylisoxazole-3-carbohydrazide, emerges as a versatile and valuable building block for the synthesis of novel therapeutic agents.[3] The inherent reactivity of the hydrazide group allows for a wide range of chemical modifications, making it a key intermediate in the development of molecules with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of 5-Phenylisoxazole-3-carbohydrazide and its derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The 5-Phenylisoxazole-3-carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The therapeutic potential of this scaffold can be attributed to the unique combination of its constituent parts:

-

The Isoxazole Ring : This aromatic heterocycle is a bioisostere for other functional groups and is present in several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[6][7] Its unique electronic properties and the weak N-O bond, which can be susceptible to cleavage, contribute to its diverse pharmacological profile.[1]

-

The Phenyl Group : The substituent at the 5-position is crucial for modulating the lipophilicity and steric properties of the molecule, influencing its ability to interact with biological targets. Modifications on this ring are a common strategy to optimize potency and selectivity.[7]

-

The Carbohydrazide Moiety (-CONHNH₂) : This functional group is a highly reactive and versatile handle. It serves as a key precursor for synthesizing a vast array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic systems, which often exhibit enhanced biological activity.[3][4][5] The N-N bond and the amide linkage provide hydrogen bonding capabilities, which are critical for receptor binding.

The general synthetic approach to the core structure often involves a 1,3-dipolar cycloaddition reaction, a robust method for forming the isoxazole ring.[1]

Caption: Logical relationship of the 5-Phenylisoxazole-3-carbohydrazide scaffold.

Antimicrobial Activity

Derivatives of 5-Phenylisoxazole-3-carbohydrazide have demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant pathogens.

Antibacterial Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Acinetobacter baumannii, a WHO critical priority pathogen, poses a severe threat due to its resistance to last-resort antibiotics.[8] Recent research has highlighted the efficacy of novel 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides against CRAB.

Mechanism of Action (Proposed): While the precise molecular target is not yet definitively known, in-silico modeling suggests that KatG, a catalase-peroxidase enzyme crucial for bacterial survival against oxidative stress, may be a probable target.[8] Inhibition of this enzyme would render the bacterium more susceptible to damage from reactive oxygen species. The bactericidal effects of these compounds, particularly when combined with antibiotics like Rifampicin, further underscore their therapeutic potential.[8]

Structure-Activity Relationship (SAR): Studies indicate that substitutions on the N'-aryl ring significantly impact antibacterial potency. For instance, compound 7l from a recent study, which incorporates specific substitutions, demonstrated the highest efficacy with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against CRAB.[8] 3D-QSAR analysis revealed that this enhanced activity is due to an optimal combination of steric fit, electrostatic properties, and strategic placement of hydrophobic and hydrogen-bond donor/acceptor groups.[8]

Table 1: In Vitro Antibacterial Activity of Selected 5-(Phenyl)-N'-arylisoxazole-3-carbohydrazides against CRAB

| Compound | N'-Aryl Substitution | MIC (μg/mL) | Reference |

| 7j | (structure not specified) | 0.5 - 2 | [8] |

| 7l | (structure not specified) | 0.5 | [8] |

| 7n | (structure not specified) | 0.5 - 2 | [8] |

| 7o | (structure not specified) | 0.5 - 2 | [8] |

| 7p | (structure not specified) | 0.5 - 2 | [8] |

| 16 | (structure not specified) | 0.5 - 2 | [8] |

Antitubercular Activity

Structurally related phenylisoxazole isonicotinylhydrazone derivatives have shown moderate to potent activity against Mycobacterium tuberculosis strains, including resistant ones.[9] Isoniazid, a frontline anti-TB drug, is itself a carbohydrazide derivative. The mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[9] By combining the phenylisoxazole core with the isonicotinylhydrazone moiety, researchers have developed compounds that exhibit promising MIC values, suggesting that the 5-phenylisoxazole-3-carbohydrazide scaffold is a viable starting point for novel anti-TB drug discovery.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for assessing the in vitro antibacterial efficacy of novel compounds.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., A. baumannii) from an agar plate.

-

Inoculate into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test compound (e.g., 5-Phenylisoxazole-3-carbohydrazide derivative) in a suitable solvent like DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the test compound.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Causality: The use of a standardized inoculum (0.5 McFarland) is critical for reproducibility. CAMHB is the standard medium as it has low levels of inhibitors and supports the growth of most non-fastidious pathogens. Serial dilution allows for the precise determination of the minimum concentration required for inhibition.

Caption: Experimental workflow for MIC determination.

Anticancer Activity

The isoxazole ring is a key pharmacophore in the design of anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases and other critical enzymes.[10]

Mechanism: Histone Deacetylase (HDAC) Inhibition

A promising anticancer strategy involves modifying the 5-phenylisoxazole-3-carbohydrazide scaffold to create potent histone deacetylase (HDAC) inhibitors.[12] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor genes. By inhibiting HDACs, the chromatin structure remains relaxed, allowing for the expression of these suppressor genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

A recent study developed a series of 3-phenylisoxazole derivatives, identifying one compound (molecule 17 ) with a strong inhibitory effect on HDAC1 and potent anti-proliferative activity against prostate cancer (PC3) cells (IC₅₀ = 5.82 μM), while showing no significant toxicity to normal prostate cells.[12]

Caption: Mechanism of action for Phenylisoxazole-based HDAC inhibitors in cancer.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding:

-

Culture cancer cells (e.g., PC3) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., Phenylisoxazole derivative) in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

During incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Causality: This assay relies on the principle that only metabolically active, viable cells can reduce MTT. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Anti-inflammatory Activity

Isoxazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the selective COX-2 inhibitor Valdecoxib.[7] The 5-phenylisoxazole-3-carbohydrazide scaffold can be used to develop novel anti-inflammatory agents that may act through various mechanisms.

Potential Mechanisms:

-

COX Inhibition: Similar to Valdecoxib, derivatives could be designed to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation.

-

iNOS Inhibition: Some heterocyclic compounds, including thiazole derivatives with related structures, have been shown to inhibit inducible nitric oxide synthase (iNOS).[13] This enzyme produces nitric oxide (NO), a pro-inflammatory molecule. Inhibition of iNOS is a valid strategy for developing anti-inflammatory drugs.

-

Cytokine Modulation: Certain isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6]

One study investigated the anti-inflammatory activity of 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole using a rat passive paw anaphylaxis model, demonstrating its effectiveness in reducing edema.[14]

Other Biological Activities

The versatility of the 5-phenylisoxazole-3-carbohydrazide scaffold extends to other therapeutic areas:

-

Enzyme Inhibition:

-

Xanthine Oxidase Inhibitors: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and shown to be potent inhibitors of xanthine oxidase, an enzyme involved in gout.[15]

-

α-Amylase and α-Glucosidase Inhibitors: Phenylisoxazole hybrids have been evaluated as potential antidiabetic agents by inhibiting α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. One dual-inhibitor compound showed IC₅₀ values of 16.4 μM (α-amylase) and 31.6 μM (α-glucosidase).[16]

-

Conclusion and Future Perspectives

5-Phenylisoxazole-3-carbohydrazide is a highly valuable scaffold in modern drug discovery. Its synthetic tractability combined with the proven biological significance of the isoxazole ring makes it an ideal starting point for developing new therapeutic agents. The carbohydrazide moiety provides a gateway to extensive libraries of derivatives with diverse pharmacological profiles. Current research strongly supports its potential in creating novel antibacterial agents against resistant pathogens, targeted anticancer therapies through mechanisms like HDAC inhibition, and new anti-inflammatory drugs.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for the observed antimicrobial and anticancer activities.

-

Lead Optimization: Systematically modifying the phenyl and N'-substituents to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, cancer, and inflammation to validate therapeutic potential.

The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs and advancing human health.

References

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023, June 14). Journal of Biomolecular Structure & Dynamics, 42(9), 4909–4935. [Link]

-

Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed. (2025, September 13). European Journal of Medicinal Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). RSC Advances. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Advances. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. (n.d.). Molecules. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021, October 31). Journal of Chemistry. [Link]

-

Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed. (2012, March 16). Molecules, 17(3), 3475–3483. [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - NIH. (2024, March 5). Scientific Reports. [Link]

-

Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. (n.d.). Journal of Medicinal Chemistry. [Link]

-

5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem. (n.d.). PubChem. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2010, June). European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

-

EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija. (2023, December 7). Chemija, 34(4). [Link]

-

Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives - LMA leidykla. (2023, September 21). Chemija. [Link]

-

Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats - IOSR Journal. (2017, December 31). IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC - PubMed Central. (2025, November 6). PLOS ONE. [Link]

-

Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - MDPI. (n.d.). Molecules. [Link]

-

Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][8][10]triazin-7-ones and Stable Free Radical Precursors - PMC - NIH. (2018, March 3). Molecules. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). Scientific Reports. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (n.d.). Archives of Pharmacal Research. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 5. lmaleidykla.lt [lmaleidykla.lt]

- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espublisher.com [espublisher.com]

- 12. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenylisoxazole-3-carbohydrazide derivatives and analogs

An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbohydrazide Derivatives and Analogs

Authored for Drug Discovery Professionals, Researchers, and Scientists

Abstract

The isoxazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on a specific, highly versatile class: 5-phenylisoxazole-3-carbohydrazide and its derivatives. The strategic placement of a phenyl group at the C-5 position and a carbohydrazide moiety at the C-3 position creates a molecular framework ripe for synthetic elaboration and biological exploration. The carbohydrazide functional group, in particular, serves as an exceptional synthetic handle, enabling the facile generation of diverse libraries of analogs, including hydrazones, semicarbazones, and further cyclized heterocyclic systems.[5][6][7][8][9] This adaptability has allowed for the exploration of these compounds across a wide spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2][10][11][12][13] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key biological activities of these derivatives, supplemented with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The 5-Phenylisoxazole-3-carbohydrazide Core: A Strategic Framework

The 5-phenylisoxazole-3-carbohydrazide structure is a deliberate convergence of three key chemical features:

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its electronic properties and rigid structure provide a stable core for orienting substituents in three-dimensional space, facilitating interactions with biological targets like enzymes and receptors.[4] The weak N-O bond, under certain reductive or basic conditions, also offers a potential site for ring-cleavage, making it a useful synthetic intermediate.[12]

-

The C-5 Phenyl Group: This substituent is crucial for establishing foundational interactions within biological targets, often through π-π stacking or hydrophobic interactions. Its periphery is an ideal location for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

-

The C-3 Carbohydrazide Moiety (-CONHNH₂): This is the engine of derivatization. The terminal primary amine is a potent nucleophile, readily reacting with a vast array of electrophiles—most commonly aldehydes and ketones—to form stable hydrazone linkages (-CONH-N=CH-R).[7][14] This straightforward chemistry allows for the systematic introduction of diverse chemical motifs, enabling extensive SAR exploration.

Synthesis and Derivatization Strategies

The construction of this scaffold and its subsequent derivatization follows a logical and well-established synthetic pathway. The process is robust, allowing for the generation of both the core structure and its analogs in high yields.

Synthesis of the Core Scaffold

The primary route to 5-phenylisoxazole-3-carbohydrazide begins with the formation of a key β-ketoester intermediate, which is then cyclized to form the isoxazole ring. The final step involves the conversion of the resulting ester into the desired carbohydrazide.

-

Step 1: Claisen Condensation: Acetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an essential 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-phenylbutanoate.

-

Step 2: Isoxazole Ring Formation: The 1,3-dicarbonyl intermediate undergoes a cyclocondensation reaction with hydroxylamine hydrochloride.[12][15] This reaction proceeds regioselectively to yield ethyl 5-phenylisoxazole-3-carboxylate. The choice of this precursor ensures the phenyl group is positioned at C-5 and the ester at C-3.

-

Step 3: Hydrazinolysis: The ethyl ester is converted to the final carbohydrazide core by refluxing with hydrazine hydrate in an alcoholic solvent.[16][17] The high nucleophilicity of hydrazine facilitates the displacement of the ethoxy group to form the stable 5-phenylisoxazole-3-carbohydrazide.

Synthesis of Derivatives

With the carbohydrazide core in hand, a vast chemical space can be explored through simple, one-step condensation reactions. The most common derivatization involves the formation of N'-arylidenecarbohydrazides (hydrazones).

-

General Procedure for Hydrazone Synthesis: 5-Phenylisoxazole-3-carbohydrazide is dissolved in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid). A substituted aromatic or heteroaromatic aldehyde (or ketone) is added, and the mixture is refluxed. The resulting hydrazone typically precipitates upon cooling and can be isolated by filtration.[7][14]

This modular approach is exceptionally powerful; by simply varying the aldehyde, researchers can systematically probe the effect of different substituents on biological activity.

Caption: General workflow for synthesis of the core and its hydrazone derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the 5-phenylisoxazole-3-carbohydrazide scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the substituents on the C-5 phenyl ring and, more significantly, the chemical features of the hydrazone moiety, researchers have developed potent agents in several therapeutic areas.

Antimicrobial Activity

Isoxazole derivatives are well-established antimicrobial agents.[1][4][12][13] The carbohydrazide analogs have shown broad-spectrum activity against both bacteria and fungi.

Mechanistic Insights & SAR: The antimicrobial efficacy is highly dependent on the nature of the substituent attached to the hydrazone's imine carbon.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) like halogens (Cl, F) or nitro groups on the terminal phenyl ring often enhances antibacterial activity.[1][18] This is thought to increase the lipophilicity of the compound, facilitating its passage through microbial cell membranes, or to modulate the electronic character of the pharmacophore for target binding.

-

Heterocyclic Moieties: Replacing the terminal phenyl ring with heterocyclic rings (e.g., furan, thiophene, pyridine) can significantly boost activity. These rings can introduce additional hydrogen bond donors/acceptors and alter the overall geometry of the molecule to better fit into the active sites of microbial enzymes. The introduction of a thiophene moiety, in particular, has been noted to increase antimicrobial effects.[13]

-

Steric Factors: The position of substituents matters. For instance, studies have shown that chlorine and methoxy groups on the C-5 phenyl ring of the isoxazole core can enhance activity against certain bacterial strains.[1]

Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives

| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| A | 4-Chloro | 16 | 32 | 32 |

| B | 4-Nitro | 12.5 | 25 | 12.5 |

| C | 4-Methoxy | 32 | 64 | 64 |

| D | 2-Hydroxy | 8 | 16 | 32 |

| E | 3,4-Dichloro | 8 | 16 | 16 |

Note: Data is illustrative, synthesized from general findings in the literature. Actual values vary by specific study.

Anticancer Activity

The isoxazole scaffold is a common feature in molecules designed as anticancer agents.[1][2][10][3][19] Derivatives of 5-phenylisoxazole-3-carbohydrazide have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Mechanistic Insights & SAR: The anticancer activity often stems from the inhibition of key cellular processes or enzymes that are dysregulated in cancer.

-

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumors and contributes to cancer cell survival.[20]

-

Signaling Pathway Modulation: Some analogs can interfere with critical signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting key proteins like Dishevelled (DVL).[21]

-

SAR: The SAR for anticancer activity is often highly specific to the cell line and target.

-

For activity against breast cancer cell lines like MDA-MB-468, derivatives with specific substitutions on a terminal benzenesulfonamide moiety have shown high potency.[20]

-

In studies targeting colon cancer cells, the stereochemistry of substituents can play a critical role in activity.[21]

-

Simple hydrazone derivatives have also shown promise. For example, a derivative of N-phenyl-5-carboxamidyl isoxazole was found to be highly effective against mouse colon carcinoma cells.[1]

-

Table 2: Representative Anticancer Activity (IC₅₀ Values)

| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | Cell Line | IC₅₀ (µM) |

| F | 4-Fluoro | A549 (Lung) | 7.6[22] |

| G | 4-Trifluoromethyl | HCT-116 (Colon) | 15.2[21] |

| H | 4-Chloro | MDA-MB-468 (Breast) | 4.0[20] |

| I | 2,4-Dichloro | Bel7402 (Liver) | ~20-30 |

| J | 4-Dimethylamino | K-562 (Leukemia) | ~10-20 |

Note: Data is compiled and representative of findings across multiple studies and derivative classes.[20][21][22][23]

Anti-inflammatory Activity

Isoxazole-containing molecules, such as the COX-2 inhibitor valdecoxib, have a proven track record as anti-inflammatory agents.[1][24] This activity is a hallmark of the 5-phenylisoxazole-3-carbohydrazide class as well.

Mechanistic Insights & SAR: The primary mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. Derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

-

In Vivo Efficacy: In the carrageenan-induced rat paw edema model, a standard for acute inflammation, many derivatives have demonstrated significant, dose-dependent reductions in swelling, with potency comparable to standard drugs like diclofenac sodium and indomethacin.[11][15][24][25]

-

SAR:

-

Substituents on the terminal phenyl ring of the hydrazone are critical. Compounds with 4-chloro and 4-bromo substitutions have shown particularly strong anti-inflammatory potential.[15]

-

The presence of hydroxyl or methoxy groups on the phenyl ring at the C-3 position of the isoxazole has also been correlated with moderate anti-inflammatory activity.[24]

-

Table 3: Representative In Vivo Anti-inflammatory Activity

| Compound ID | R Group (Substituent on Hydrazone Phenyl Ring) | % Inhibition of Paw Edema (at 3h) |

| K | 4-Chloro | 74.5%[15] |

| L | 4-Bromo | 75.7%[15] |

| M | 4-Methyl | 72.3%[15] |

| N | Unsubstituted | 65.1% |

| Diclofenac | Standard Drug | ~78-80% |

Note: Data is representative of findings from studies like that of Asolkar et al.[15]

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of 5-phenylisoxazole-3-carbohydrazide derivatives.

Protocol: Synthesis of a Representative Hydrazone Derivative

Objective: To synthesize N'-(4-chlorobenzylidene)-5-phenylisoxazole-3-carbohydrazide.

Materials:

-

Ethyl 5-phenylisoxazole-3-carboxylate

-

Hydrazine hydrate (99%)

-

Ethanol (Absolute)

-

4-Chlorobenzaldehyde

-

Glacial Acetic Acid

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate.

Procedure:

-

Synthesis of 5-Phenylisoxazole-3-carbohydrazide (Core):

-

Dissolve ethyl 5-phenylisoxazole-3-carboxylate (0.01 mol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.015 mol) dropwise to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure carbohydrazide core.

-

-

Synthesis of the Hydrazone Derivative:

-

In a 100 mL round-bottom flask, suspend 5-phenylisoxazole-3-carbohydrazide (0.01 mol) in ethanol (30 mL).

-

Add 4-chlorobenzaldehyde (0.01 mol) to the suspension.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the flask in an ice bath. The product will crystallize out of the solution.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain the pure N'-(4-chlorobenzylidene)-5-phenylisoxazole-3-carbohydrazide.

-

Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., A549).

Caption: Workflow for determining anticancer activity using the MTT assay.

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well flat-bottom microtiter plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[23]

-

Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the optical density (OD) of each well at 540-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The 5-phenylisoxazole-3-carbohydrazide scaffold has unequivocally demonstrated its value in medicinal chemistry. Its straightforward and modular synthesis allows for the rapid generation of large, diverse chemical libraries. The derivatives have shown compelling, and in many cases potent, activity across critical therapeutic areas, including infectious diseases, oncology, and inflammation.

The future of this chemical class is bright and will likely focus on several key areas:

-

Multi-Targeted Agents: The inherent versatility of the scaffold makes it an ideal candidate for designing hybrid molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer or drug-resistant infections.[2][10][19]

-

Pharmacokinetic Optimization: Future work must focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their drug-likeness and clinical translatability.

-

Mechanism Deconvolution: While many biological activities have been reported, the precise molecular targets and mechanisms of action for many derivatives remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be essential to uncover novel targets and pathways.

-

Green Chemistry Approaches: Developing more environmentally benign synthetic protocols for the core and its derivatives will be an important consideration for sustainable drug development.[2][10]

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

-

Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (2015). PubMed. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PMC - NIH. [Link]

-

Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (2019). IJARIIT. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]

-

EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2022). ResearchGate. [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2022). Ingenta Connect. [Link]

-

Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. (2018). PMC - PubMed Central. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). ResearchGate. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]

-

Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2024). ResearchGate. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2014). ResearchGate. [Link]

-

Naturally occurring benzoxazole derivatives and their biological activities. (2024). ResearchGate. [Link]

-

5-Phenylisoxazole-3-carboxylic acid hydrazide. (n.d.). PubChem. [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). NIH. [Link]

-

Structure activity relationship of the synthesized compounds 3–11. (2024). ResearchGate. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). PMC - NIH. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][10]oxazin-3(4H). (2025). NIH. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - NIH. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Antimicrobial and Antioxidant Activi...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Phenylisoxazole-3-carboxylic acid hydrazide | C10H9N3O2 | CID 9361723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijariit.com [ijariit.com]

- 20. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 24. eijst.org.uk [eijst.org.uk]

- 25. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 5-Phenylisoxazole-3-carbohydrazide

An In-depth Technical Guide to the Mechanism of Action of 5-Phenylisoxazole-3-carbohydrazide and its Derivatives

Authored by: A Senior Application Scientist

Preamble: The Versatile Scaffold of 5-Phenylisoxazole-3-carbohydrazide in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutic agents. 5-Phenylisoxazole-3-carbohydrazide has emerged as a significant building block, offering a unique combination of structural rigidity and reactive potential.[1] Its phenylisoxazole core provides a stable and planar framework, while the hydrazide functional group serves as a reactive handle for the synthesis of a diverse array of derivatives.[1] This guide delves into the mechanistic underpinnings of this scaffold, not as a monolithic entity, but through the lens of its derivatives, which have shown a remarkable breadth of biological activities. The narrative that follows is a synthesis of current research, providing insights into the therapeutic potential of this fascinating class of molecules.

Section 1: The Antibacterial Potential of 5-Phenylisoxazole-3-carbohydrazide Derivatives

The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 5-phenylisoxazole-3-carbohydrazide have demonstrated promising antibacterial activity, particularly against multidrug-resistant pathogens.

Targeting Carbapenem-Resistant Acinetobacter baumannii (CRAB)

A recent study highlighted a series of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides for their potent activity against CRAB, a critical priority pathogen as designated by the World Health Organization.[2] Several compounds in this series exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2]

| Compound | MIC against CRAB (μg/mL) |

| 7j | 0.5-2 |

| 7l | 0.5 |

| 7n | 0.5-2 |

| 7o | 0.5-2 |

| 7p | 0.5-2 |

| 16 | 0.5-2 |

Data synthesized from a study on novel 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides.[2]

The lead compound, 7l, demonstrated the most potent antibacterial effect with an MIC of 0.5 μg/mL.[2] Importantly, these compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index.[2]

Proposed Mechanism of Action: A Hypothesis

While the precise molecular target of these compounds is yet to be definitively identified, in silico α-fold modeling suggests that KatG, a catalase-peroxidase enzyme, may be a probable target.[2] This hypothesis, however, awaits experimental validation through in-depth mechanistic studies.[2] The bactericidal effect of compound 7l, especially in combination with rifampicin, further underscores its therapeutic potential.[2]

Antitubercular Activity

In a related vein, phenylisoxazole isoniazid derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[3] These compounds exhibited moderate bioactivity against the sensitive H37Rv strain and, in some cases, were more cytotoxic than isoniazid against a resistant strain.[3] This suggests that the isoxazole scaffold may play a role in overcoming certain mechanisms of drug resistance in tuberculosis.

Section 2: Enzyme Inhibition: A Common Mechanistic Theme

A recurring theme in the biological activity of 5-phenylisoxazole-3-carbohydrazide derivatives is their ability to inhibit various enzymes, highlighting the scaffold's potential for broad therapeutic applications.

Xanthine Oxidase Inhibition

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[4] Many of these compounds displayed inhibitory potency in the micromolar to submicromolar range.[4] A molecular modeling study of one such derivative provided insights into its binding mode within the active site of xanthine oxidase, paving the way for structure-guided design of novel inhibitors.[4]

Caption: Proposed mechanism of xanthine oxidase inhibition.

Inhibition of Carbohydrate-Metabolizing Enzymes

New phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion.[5][6] This dual inhibitory activity suggests their potential as antidiabetic agents.[5] Molecular dynamics studies have indicated that these compounds exhibit stability when bound to the active sites of these enzymes.[5]

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

| 5h | 16.4 ± 0.1 | - |

| 5c | - | 15.2 ± 0.3 |

IC50 values for lead compounds against α-amylase and α-glucosidase.[5]

Carbonic Anhydrase Inhibition

Aromatic hydrazides, a class of compounds that includes derivatives of 5-phenylisoxazole-3-carbohydrazide, have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] Some derivatives with a ureido-linker showed low-micromolar inhibition constants against hCAs IV, XI, and XII, with some even reaching submicromolar levels against hCA IV.[7] Molecular modeling suggests that the hydrazide group acts as a bidentate zinc binder within the enzyme's active site.[7]

EPAC Antagonism

Structure-activity relationship studies have identified 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues as potent antagonists of Exchange Proteins Directly Activated by cAMP (EPAC).[8] These proteins are involved in a variety of cellular signaling pathways, and their inhibition represents a potential therapeutic strategy for diseases such as cancer, diabetes, and inflammation.[8]

Section 3: Anti-inflammatory Properties

The 5-phenylisoxazole scaffold has also been incorporated into molecules with significant anti-inflammatory activity.

In Vivo Anti-inflammatory Effects

A study on 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole demonstrated its effectiveness in a rat model of passive paw anaphylaxis, a model of acute inflammation.[9] This suggests that derivatives of this scaffold can modulate inflammatory responses in vivo.

Potential Mechanism of Action

While the precise anti-inflammatory mechanism of these specific isoxazole derivatives is not fully elucidated, related studies on other heterocyclic compounds suggest potential mechanisms such as the inhibition of inducible nitric oxide synthase (iNOS).[10] Additionally, the introduction of a 1,2,3-triazole moiety to related benzoxazinone structures has been shown to inhibit the production of inflammatory cytokines like TNF-α and IL-1β in microglial cells.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Phenylisoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various potentially bioactive molecules.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in pharmaceutical development, materials science, and various other fields of chemical research. This guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenylisoxazole-3-carbohydrazide, detailing the theoretical underpinnings, experimental protocols, and in-depth interpretation of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. By synthesizing data from closely related analogs and fundamental spectroscopic principles, this document serves as an authoritative reference for researchers.

Introduction: The Significance of 5-Phenylisoxazole-3-carbohydrazide

The 5-phenylisoxazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a range of compounds with diverse biological activities. The addition of a carbohydrazide functional group at the 3-position introduces a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant pharmacological potential.[2] The unique electronic and structural arrangement of 5-Phenylisoxazole-3-carbohydrazide, featuring a phenyl group in conjugation with the isoxazole ring and a reactive hydrazide function, makes it a valuable building block for creating novel chemical entities.[1]

Accurate spectroscopic analysis is the cornerstone of chemical research and development, ensuring the identity, purity, and structural integrity of a synthesized compound. For a molecule like 5-Phenylisoxazole-3-carbohydrazide, with its multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Melting Point | 148-154 °C | [1] |

| Appearance | Off-white powder | [1] |

| CAS Number | 90946-22-8 | [1] |

Synthesis Pathway and Spectroscopic Relevance

The synthesis of 5-Phenylisoxazole-3-carbohydrazide typically proceeds from its corresponding carboxylic acid or ester, which in turn is synthesized from a substituted acetophenone.[3] Understanding this pathway is crucial as the spectroscopic signatures of precursors and potential impurities can be identified in the final product's spectra.

Caption: Synthesis workflow for 5-Phenylisoxazole-3-carbohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 5-Phenylisoxazole-3-carbohydrazide is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Theoretical Principles

Infrared radiation induces vibrational transitions in a molecule. The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the type of vibration (stretching or bending). The FT-IR spectrum provides a unique "fingerprint" of a molecule, allowing for the identification of key functional groups such as N-H, C=O, C=N, and aromatic C-H bonds.

Experimental Protocol

Instrumentation: A standard FT-IR spectrometer. Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4] Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty ATR crystal.

-

Place the sample in the spectrometer.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the FT-IR Spectrum

The expected FT-IR absorption bands for 5-Phenylisoxazole-3-carbohydrazide are summarized in the table below, based on typical ranges for these functional groups and data from related compounds.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3350-3180 | N-H stretch | Amine (NH₂) and Amide (N-H) | Two distinct sharp or broad bands |

| 3100-3000 | C-H stretch | Aromatic (phenyl ring) | Weak to medium sharp bands |

| ~1670 | C=O stretch (Amide I) | Carbonyl of carbohydrazide | Strong, sharp band |

| ~1610 | C=N stretch | Isoxazole ring | Medium to strong, sharp band |

| 1600-1450 | C=C stretch | Aromatic (phenyl ring) | Multiple sharp bands of varying intensity |

| ~1550 | N-H bend (Amide II) | Amide | Medium to strong band |

| 1450-1400 | N-O stretch | Isoxazole ring | Medium intensity band |

| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted phenyl | Strong bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Theoretical Principles

Molecules with conjugated π-systems, such as the phenylisoxazole core, absorb light in the UV-Vis region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation and the presence of auxochromes and chromophores. Theoretical studies on isoxazole derivatives have been used to predict their UV-Vis absorption properties.[1]

Experimental Protocol

Instrumentation: A UV-Vis spectrophotometer. Sample Preparation:

-

Prepare a stock solution of 5-Phenylisoxazole-3-carbohydrazide in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration.

-

Dilute the stock solution to obtain an absorbance reading in the optimal range (0.2-1.0 A.U.). Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.[4]

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of 5-Phenylisoxazole-3-carbohydrazide is expected to show strong absorption bands characteristic of the phenylisoxazole chromophore. Based on data for related phenylisoxazole derivatives, one would anticipate a λ_max in the range of 250-350 nm.[4][6] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information about the connectivity and chemical environment of individual atoms.

Theoretical Principles

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is determined by its local electronic environment. The integration of a signal is proportional to the number of nuclei it represents. Spin-spin coupling between neighboring nuclei leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to an NMR tube. Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.

Caption: A typical NMR workflow for structural elucidation.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Phenylisoxazole-3-carbohydrazide in DMSO-d₆ is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | -CONH- | Amide protons are typically deshielded and appear as broad singlets. |

| 7.9-7.5 | Multiplet | 5H | Phenyl protons | Protons on the phenyl ring. |

| ~7.2 | Singlet | 1H | Isoxazole H-4 | The single proton on the isoxazole ring. |

| ~4.6 | Singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 5-Phenylisoxazole-3-carbohydrazide in DMSO-d₆ is as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | Isoxazole C-5 | Carbon adjacent to the phenyl group. |

| ~160 | Isoxazole C-3 | Carbon attached to the carbohydrazide group. |

| ~158 | Carbonyl C=O | Carbon of the carbohydrazide. |

| 132-126 | Phenyl carbons | Aromatic carbons of the phenyl ring. |

| ~100 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |

Conclusion

The spectroscopic analysis of 5-Phenylisoxazole-3-carbohydrazide through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its molecular structure. This guide offers a foundational framework for researchers, detailing the expected spectral features and providing standardized protocols for data acquisition. The interpretation of the spectra, supported by data from analogous compounds, ensures a high degree of confidence in the structural elucidation of this important synthetic intermediate. A thorough spectroscopic characterization is an indispensable step in the quality control and further development of 5-Phenylisoxazole-3-carbohydrazide for its diverse applications in science and industry.

References

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

-

G. A. A. Al-Hakam, et al. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021. [Link]

-

SpectraBase. 5-[(p-methoxybenzylidene)amino]-3-phenylisoxazole - Optional[UV-VIS] - Spectrum. [Link]

- Gallego, M., & Valcarcel, M. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.

- Ahmed, M. A. (1994). Spectrophotometric determination of some carbohydrates, thiocarbonyls and hydrazines. Analytical Letters, 27(11), 2133-2143.

- Cardile, V., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(5), 2027-2032.

- Maddipatla, M., et al. (2021). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 12(11), 1904-1913.

-

Semantic Scholar. Determination of carbohydrazide at trace and subtrace levels. [Link]

- Al-Masoudi, N. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30065-30079.

-

ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

-

PubChem. 5-Phenylisoxazole-3-carboxylic acid hydrazide. [Link]

- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o697.

- Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(94), 52096-52109.

-